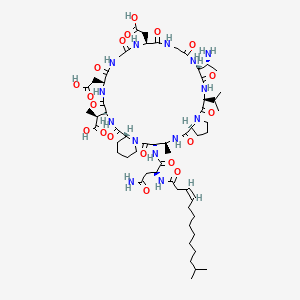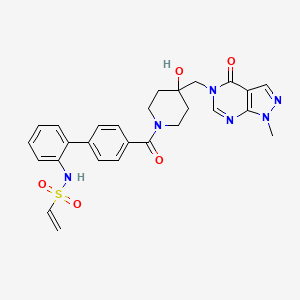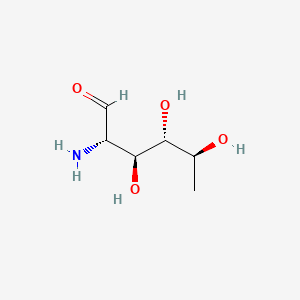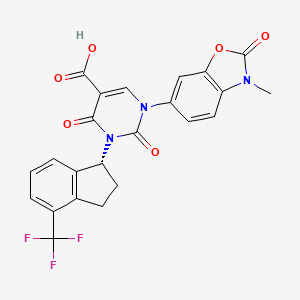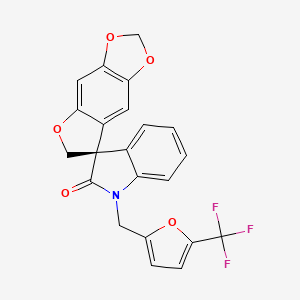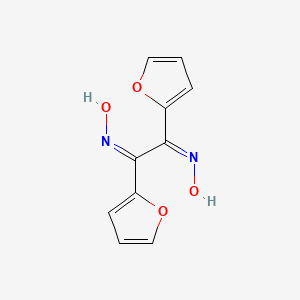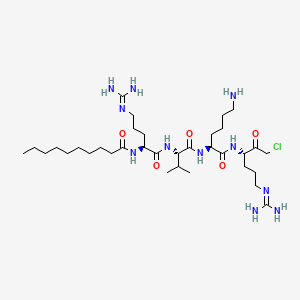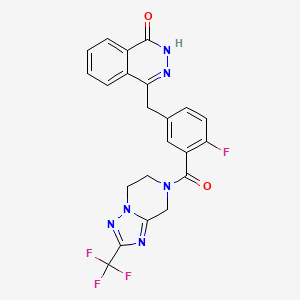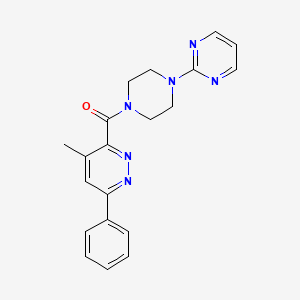
GIBH-130
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GIBH-130 est un nouveau composé développé pour le traitement de la maladie d'Alzheimer. Il agit en inhibant la neuro-inflammation, ciblant spécifiquement les cellules microgliales actives dans le cerveau. En réduisant la sécrétion de cytokines inflammatoires et de protéases destructrices, this compound contribue à préserver la matrice extracellulaire, ce qui est crucial pour prévenir la mort neuronale dans la maladie d'Alzheimer .
Applications De Recherche Scientifique
GIBH-130 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying neuro-inflammation and its inhibition.
Biology: Investigated for its effects on microglia cells and the secretion of inflammatory cytokines.
Medicine: Primarily researched for its potential in treating Alzheimer’s disease and other neuro-inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents targeting neuro-inflammation
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de GIBH-130 implique plusieurs étapes, en commençant par la préparation de la 3-bromo-4-méthyl-6-phénylpyridazine. Cet intermédiaire est ensuite mis à réagir avec du cyanure cuivreux dans du diméthylformamide anhydre pour produire du 4-méthyl-6-phénylpyridazine-3-carbonitrile . Le produit final, this compound, est obtenu par des réactions supplémentaires sous des conditions contrôlées, garantissant une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du composé. La production est effectuée dans des installations spécialisées équipées pour gérer les réactions chimiques complexes et les processus de purification nécessaires pour this compound .
Analyse Des Réactions Chimiques
Types de réactions
GIBH-130 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : This compound peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la neuro-inflammation et son inhibition.
Biologie : Étudié pour ses effets sur les cellules microgliales et la sécrétion de cytokines inflammatoires.
Médecine : Principalement étudié pour son potentiel dans le traitement de la maladie d'Alzheimer et d'autres affections neuro-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la neuro-inflammation
Mécanisme d'action
This compound exerce ses effets en ciblant les cellules microgliales actives dans le cerveau. Il réduit la sécrétion de cytokines inflammatoires et de protéases destructrices, préservant ainsi la matrice extracellulaire. Cette préservation est cruciale pour prévenir la mort neuronale et le déclin cognitif dans la maladie d'Alzheimer. Les cibles moléculaires du composé comprennent l'interleukine-1 bêta et d'autres cytokines pro-inflammatoires .
Mécanisme D'action
GIBH-130 exerts its effects by targeting active microglia cells in the brain. It reduces the secretion of inflammatory cytokines and destructive proteases, thereby preserving the extracellular matrix. This preservation is crucial for preventing neuronal death and cognitive decline in Alzheimer’s disease. The compound’s molecular targets include interleukin-1 beta and other pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Composés similaires
Donépézil : Un inhibiteur de l'acétylcholinestérase utilisé pour le soulagement symptomatique de la maladie d'Alzheimer.
Mémanatine : Un antagoniste du récepteur N-méthyl-D-aspartate qui module la transduction du signal neuronal.
Minocycline : Un antibiotique aux propriétés anti-inflammatoires, utilisé dans la recherche sur la neuro-inflammation.
Unicité de GIBH-130
This compound est unique en sa capacité à cibler spécifiquement les cellules microgliales et à inhiber la neuro-inflammation. Contrairement au donépézil et à la mémanatine, qui apportent un soulagement symptomatique, this compound vise à modifier la maladie en préservant la matrice extracellulaire et en prévenant la mort neuronale. Son efficacité dans les modèles précliniques s'est avérée prometteuse dans les modèles murins de la maladie d'Alzheimer induits par l'amyloïde et transgéniques .
Propriétés
IUPAC Name |
(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHTEHADIHZJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?
A1: The provided research abstract focuses on the discovery and preliminary characterization of this compound as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that this compound was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that this compound likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that this compound effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
